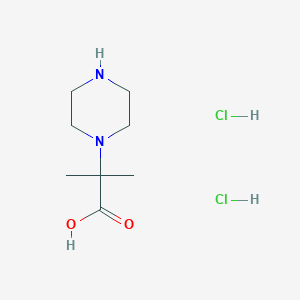

2-Methyl-2-(piperazin-1-yl)propanoic acid dihydrochloride

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds containing nitrogen atoms. The compound's official International Union of Pure and Applied Chemistry name is designated as "2-methyl-2-piperazin-1-ylpropanoic acid; dihydrochloride," which accurately reflects the structural arrangement of functional groups and the salt formation. This nomenclature system clearly delineates the presence of a piperazine ring system connected to a tertiary carbon bearing two methyl groups and a carboxylic acid functionality.

The Chemical Abstracts Service registry number for this compound is 2059993-02-9, providing a unique identifier for database searches and regulatory documentation. The compound is also catalogued with the molecular descriptor language number MFCD28895576, which serves as an additional identification parameter in chemical databases. The systematic naming convention emphasizes the quaternary carbon center that connects the piperazine heterocycle to the propanoic acid backbone, creating a sterically hindered molecular architecture.

The International Chemical Identifier representation provides a standardized method for encoding the molecular structure: InChI=1S/C8H16N2O2.2ClH/c1-8(2,7(11)12)10-5-3-9-4-6-10;;/h9H,3-6H2,1-2H3,(H,11,12);2*1H. This notation system captures the complete structural information including the base organic molecule and the associated hydrochloric acid molecules that form the dihydrochloride salt. The corresponding International Chemical Identifier Key, HGAMLXYUWSGYQG-UHFFFAOYSA-N, serves as a condensed digital fingerprint for rapid compound identification.

Molecular Formula and Weight Analysis

The molecular composition of this compound exhibits a well-defined stoichiometric relationship between the organic base and the associated hydrochloric acid molecules. The complete molecular formula is represented as C8H18Cl2N2O2, indicating the presence of eight carbon atoms, eighteen hydrogen atoms, two chlorine atoms, two nitrogen atoms, and two oxygen atoms. This formula reflects the dihydrochloride salt formation, where two hydrochloric acid molecules are associated with the organic base through ionic interactions.

The molecular weight analysis reveals a total mass of 245.15 grams per mole for the dihydrochloride salt. When considering the base compound without the hydrochloric acid components, the molecular formula becomes C8H16N2O2 with a corresponding molecular weight of approximately 172.12 grams per mole. This mass difference of approximately 73 grams per mole accounts for the two hydrochloric acid molecules incorporated into the salt structure.

Table 1: Molecular Composition Analysis

| Component | Molecular Formula | Molecular Weight (g/mol) | Percentage Composition |

|---|---|---|---|

| Base Compound | C8H16N2O2 | 172.12 | 70.2% |

| Hydrochloric Acid (2 mol) | 2HCl | 72.92 | 29.8% |

| Total Dihydrochloride Salt | C8H18Cl2N2O2 | 245.15 | 100.0% |

The elemental composition percentages demonstrate that carbon constitutes approximately 39.2% of the total molecular weight, while hydrogen accounts for 7.4%, nitrogen for 11.4%, oxygen for 13.1%, and chlorine for 28.9%. This distribution reflects the significant contribution of the chlorine atoms from the hydrochloric acid components, which enhances the compound's solubility characteristics and influences its physical properties.

Crystallographic Data and Conformational Studies

The crystallographic analysis of this compound reveals important structural features related to molecular packing and conformational preferences. The compound exists as a crystalline powder with specific three-dimensional arrangements that influence its physical and chemical properties. The piperazine ring system adopts a characteristic chair conformation, which represents the most thermodynamically stable arrangement for six-membered heterocycles containing nitrogen atoms.

Conformational studies indicate that the tertiary carbon center creates a sterically congested environment that restricts rotational freedom around the carbon-nitrogen bond connecting the piperazine ring to the propanoic acid moiety. This steric hindrance contributes to the compound's conformational stability and influences its interaction patterns with other molecules. The two methyl groups attached to the quaternary carbon adopt a staggered arrangement to minimize steric repulsion.

Table 2: Predicted Collision Cross Section Data for Various Molecular Ion Forms

| Adduct Type | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]+ | 173.12847 | 140.9 |

| [M+Na]+ | 195.11041 | 145.2 |

| [M-H]- | 171.11391 | 138.1 |

| [M+NH4]+ | 190.15501 | 156.7 |

| [M+K]+ | 211.08435 | 143.5 |

The collision cross section data provides valuable insights into the three-dimensional structure and gas-phase behavior of the compound. These measurements reflect the effective surface area that the molecule presents during ion mobility spectrometry experiments, which correlates with molecular size and shape characteristics. The variation in collision cross section values for different adduct forms demonstrates how ionization conditions influence molecular conformation and gas-phase structure.

The hydrogen bonding patterns within the crystal lattice involve interactions between the protonated nitrogen atoms of the piperazine ring and the chloride anions from the hydrochloric acid components. These charge-assisted hydrogen bonds contribute significantly to the crystal stability and influence the compound's melting point and solubility characteristics. The carboxylic acid functionality also participates in intermolecular hydrogen bonding networks that further stabilize the crystalline structure.

Spectroscopic Characterization (Proton Nuclear Magnetic Resonance, Carbon-13 Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides comprehensive structural information through multiple analytical techniques. Proton Nuclear Magnetic Resonance spectroscopy reveals distinct signal patterns that correspond to the various hydrogen environments within the molecule. The methyl groups attached to the quaternary carbon appear as a singlet in the aliphatic region, typically around 1.2-1.5 ppm, due to their equivalent chemical environments and lack of coupling to neighboring protons.

The piperazine ring protons exhibit characteristic multipicity patterns that reflect the ring's conformational behavior and chemical environment. The methylene protons adjacent to the nitrogen atoms typically appear as complex multiplets in the 2.5-3.5 ppm region, with coupling patterns that provide information about the ring's conformational dynamics. The protonation state of the nitrogen atoms significantly influences the chemical shifts of nearby protons, with downfield shifts observed for protons adjacent to protonated nitrogen centers.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of the molecule. The quaternary carbon center appears as a distinct signal in the aliphatic region, typically around 60-70 ppm, reflecting its highly substituted nature and electronic environment. The carboxylic acid carbon resonates in the characteristic carbonyl region around 170-180 ppm, confirming the presence of the carboxyl functionality. The piperazine ring carbons exhibit signals in the 40-50 ppm region, with chemical shifts that reflect the electronic influence of the nitrogen atoms.

Table 3: Mass Spectrometry Fragmentation Analysis

| Fragment Ion | Mass-to-Charge Ratio | Relative Intensity | Structural Assignment |

|---|---|---|---|

| [M+H]+ | 173.13 | 100% | Molecular ion (base compound) |

| [M-COOH]+ | 128.14 | 45% | Loss of carboxylic acid group |

| [C4H8N2]+ | 84.08 | 60% | Piperazine ring fragment |

| [C3H7]+ | 43.05 | 30% | Propyl fragment |

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecule. The carboxylic acid functionality exhibits a broad absorption band around 2500-3300 cm⁻¹ corresponding to the hydroxyl stretch, while the carbonyl stretch appears as a sharp band near 1700 cm⁻¹. The piperazine ring contributes nitrogen-hydrogen stretching vibrations in the 3200-3400 cm⁻¹ region, with the exact frequency depending on the protonation state and hydrogen bonding environment.

Mass spectrometry analysis provides definitive molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 173.13 for the protonated base compound, confirming the molecular weight of the organic component. Characteristic fragmentation patterns include loss of the carboxylic acid group to yield fragments around mass-to-charge ratio 128, and formation of piperazine-derived fragments that provide structural confirmation. The collision-induced dissociation patterns reveal the relative stability of different molecular regions and provide insights into the compound's gas-phase behavior.

Properties

IUPAC Name |

2-methyl-2-piperazin-1-ylpropanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.2ClH/c1-8(2,7(11)12)10-5-3-9-4-6-10;;/h9H,3-6H2,1-2H3,(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGAMLXYUWSGYQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N1CCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acid-Base Salt Formation from 2-Methyl-2-(piperazin-1-yl)propanoic Acid

Method Overview:

This is the most straightforward approach, involving the reaction of the free acid with hydrochloric acid to yield the dihydrochloride salt.

- Dissolution of 2-methyl-2-(piperazin-1-yl)propanoic acid in an aqueous or organic solvent.

- Addition of excess hydrochloric acid (HCl) or gaseous HCl under controlled temperature conditions.

- Crystallization of the dihydrochloride salt upon cooling.

- A patent describes the use of hydrochloric acid in organic solvents such as ethyl acetate or isopropanol to convert the free acid into its dihydrochloride form, often with purification via recrystallization to achieve >99% purity.

Synthesis via Ester Intermediates and Chlorination

Method Overview:

This route involves synthesizing an ester derivative of the acid, followed by chlorination to introduce the chlorinated intermediate, which is then converted into the dihydrochloride.

- Preparation of methyl or tert-butyl esters:

Starting from the free acid, esterification occurs using alcohols (e.g., isopropanol) in the presence of acid catalysts.

Chlorination:

Using chlorinating agents such as thionyl chloride ($$\mathrm{SOCl}_2$$) or phosphorus halides (e.g., phosphorus trichloride, phosphorus pentachloride) to convert the ester or acid to the corresponding acyl chloride or chlorinated derivative.Conversion to Dihydrochloride:

The chlorinated intermediate reacts with hydrochloric acid in organic solvents, often in the presence of catalytic DMF, at temperatures ranging from 20°C to 55°C, to form the salt.

- A patent details the chlorination of a related pyrrole derivative using thionyl chloride, with reaction conditions optimized at 20-30°C in the presence of DMF, followed by crystallization to obtain high-purity product.

Alternative Route via Amide Formation and Subsequent Hydrolysis

Method Overview:

This method involves synthesizing an amide intermediate, which is then hydrolyzed to the acid before salt formation.

- Formation of an amide from the corresponding ester or acid chloride with piperazine derivatives.

- Hydrolysis of the amide to the free acid using aqueous acid or base.

- Conversion of the free acid to the dihydrochloride salt by treatment with hydrochloric acid.

- Patent literature indicates the use of tert-butyl esters reacted with piperazine derivatives, followed by acid hydrolysis and salt formation, yielding the dihydrochloride with high purity.

Specific Synthesis Data and Conditions

Research Findings and Optimization

Reaction Efficiency:

The use of thionyl chloride with catalytic DMF enhances chlorination efficiency, yielding high-purity intermediates with minimal by-products.Temperature Control:

Maintaining reaction temperatures between 20°C and 55°C optimizes yield and minimizes side reactions such as isomer formation.Purification:

Recrystallization from suitable solvents like ethyl acetate or isopropanol ensures high purity (>99%) of the final dihydrochloride salt.Scale-up Potential:

Patents demonstrate scalable processes with overall yields exceeding 50%, suitable for industrial production.

Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(piperazin-1-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

Overview

2-Methyl-2-(piperazin-1-yl)propanoic acid dihydrochloride, with the molecular formula C8H18Cl2N2O2 and a molecular weight of 245.15 g/mol, is a compound of significant interest in various fields, particularly in chemistry, biology, and medicine. Its unique structural features contribute to its diverse applications, ranging from drug development to industrial processes.

Chemistry

- Building Block for Synthesis : This compound serves as an essential building block in organic synthesis. It is utilized in the preparation of various derivatives that can exhibit different chemical properties and biological activities.

- Reagent in Organic Reactions : It is employed as a reagent in various organic reactions, including oxidation and substitution reactions, making it valuable for synthesizing more complex organic molecules.

Biology

- Enzyme Kinetics and Protein-Ligand Interactions : The compound is used to study enzyme kinetics and explore protein-ligand interactions, providing insights into biochemical pathways and mechanisms.

- Cell Culture Applications : It acts as a buffering agent in biological assays, maintaining pH stability within the range of 6 to 8.5, which is crucial for cell viability and function .

Medicine

- Pharmaceutical Development : this compound is investigated for its potential therapeutic effects, particularly in developing antidepressants and antitumor agents. Its piperazine moiety is associated with enhanced serotonergic activity, which is important for treating depression .

- Modulation of Neurotransmitter Systems : The compound has shown potential as a modulator of neurotransmitter systems, influencing various biological pathways that could lead to new treatment options for psychiatric disorders.

Industrial Applications

- Production of Polymers : It is utilized in the production of polymers and other industrial chemicals due to its unique chemical properties.

- Chemical Manufacturing : The compound's stability and solubility make it suitable for large-scale chemical manufacturing processes.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Antidepressant Activity : Research indicates that compounds containing piperazine structures can enhance serotonergic activity. A study demonstrated that derivatives of this compound exhibited significant antidepressant-like effects in animal models .

- Antitumor Effects : Preliminary investigations have shown that this compound may possess cytotoxic effects against specific cancer cell lines, warranting further exploration into its mechanisms and potential therapeutic applications.

- Biochemical Assays : In biochemical assays, this compound has been used effectively to stabilize pH levels, leading to improved accuracy in experimental results involving enzymes and cellular processes .

Mechanism of Action

The mechanism of action of 2-Methyl-2-(piperazin-1-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of various enzymes and receptors, depending on the specific application. The compound’s effects are mediated through its binding to these targets, which can alter their activity and downstream signaling pathways .

Comparison with Similar Compounds

Levocetirizine Dihydrochloride

- Key Differences : The piperazine ring is substituted with a bulky 4-chlorophenyl-benzyl group and an ethoxy-acetic acid chain, enabling selective binding to histamine H1 receptors .

- Application : Clinically used for allergy treatment, highlighting how aromatic substitutions on piperazine enhance receptor specificity.

Methyl Ester Analog

- Application : Likely a prodrug designed for hydrolytic activation to the free acid in vivo.

3-Chlorophenyl and Pyridinyl Derivatives

- Key Differences : Substitutions on the piperazine nitrogen (e.g., 3-chlorophenyl or pyridinyl groups) introduce steric and electronic effects that modulate receptor interactions.

- Application : These compounds are explored for CNS-targeted therapies due to their ability to interact with neurotransmitter receptors .

Research Findings and Trends

- Drug Discovery : Piperazine derivatives are prioritized for their conformational flexibility and ability to enhance pharmacokinetic properties. For example, Levocetirizine’s ethoxy-acetic acid chain optimizes receptor binding and duration of action .

- Prodrug Development : Esterification of carboxylic acids is a common strategy to improve bioavailability, as seen in the methyl ester analog .

- Targeted Therapeutics : Substitutions like pyridinyl or chlorophenyl groups enable selective enzyme or receptor targeting, as observed in kinase inhibitors and neuroactive compounds .

Biological Activity

2-Methyl-2-(piperazin-1-yl)propanoic acid dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 245.15 g/mol. It is recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.

The biological activity of this compound primarily involves its role as a modulator in biological systems. Its structural features allow it to interact with various receptors and enzymes, potentially influencing neurotransmitter systems and cellular signaling pathways.

Pharmacological Properties

Research indicates that this compound may exhibit significant pharmacological properties, including:

- Antidepressant Activity : Studies suggest that compounds with piperazine moieties can enhance serotonergic activity, which is crucial in the treatment of depression.

- Antitumor Effects : Preliminary data indicate potential cytotoxic effects against certain cancer cell lines, although further investigation is needed to elucidate the underlying mechanisms.

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Molecular Weight | 245.15 g/mol | Varies |

| Mechanism of Action | Modulation of neurotransmitter systems | Varies |

| Antidepressant Activity | Potentially significant | Common in piperazine derivatives |

| Antitumor Activity | Preliminary evidence available | Established in some analogs |

Study 1: Antidepressant Potential

A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives, including this compound. The compound was found to enhance serotonin levels in preclinical models, suggesting its potential as an antidepressant agent. The study employed behavioral assays to assess the efficacy of the compound compared to established antidepressants.

Study 2: Antitumor Activity

In a separate investigation, researchers assessed the cytotoxic effects of various piperazine derivatives on human cancer cell lines. The results indicated that this compound exhibited moderate cytotoxicity against breast and colon cancer cells. Further mechanistic studies are required to determine its specific action pathways.

Q & A

Q. What are the recommended methods for synthesizing 2-Methyl-2-(piperazin-1-yl)propanoic acid dihydrochloride in a research laboratory?

A robust synthesis protocol involves:

- Step 1 : Reacting the precursor (e.g., 2-methyl-2-(piperazin-1-yl)propanoic acid) with thionyl chloride (SOCl₂) in chloroform to form the acid chloride intermediate.

- Step 2 : Neutralizing excess SOCl₂ using a base like diisopropylethylamine (DIPEA) to prevent side reactions.

- Step 3 : Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to isolate intermediates.

- Step 4 : Salt formation by treating the free base with HCl gas in acetonitrile, followed by recrystallization to obtain the dihydrochloride salt.

Critical parameters include solvent selection (chloroform for solubility) and stoichiometric control to minimize byproducts. Monitor reaction progress via TLC or HPLC .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Handling : Use inert atmosphere (N₂/Ar) gloveboxes to prevent hygroscopic degradation. Avoid contact with oxidizers (e.g., peroxides) to prevent decomposition into toxic gases like HCl or NOₓ.

- Storage : Keep in airtight, light-resistant containers at 2–8°C. Conduct regular stability checks via NMR or FTIR to detect hydrolytic degradation (e.g., free piperazine formation).

- Safety : Implement engineering controls (fume hoods) and personal protective equipment (PPE) per OSHA guidelines. Emergency showers/eye wash stations must be accessible .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Purity : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection at 254 nm.

- Structure :

- ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm proton environments and piperazine ring integrity.

- Mass spectrometry (ESI-MS) for molecular ion verification ([M+H]⁺ or [M+2H-Cl]⁺ clusters).

- Elemental analysis (C, H, N, Cl) to validate stoichiometry.

- Stability : Thermogravimetric analysis (TGA) to assess decomposition thresholds (>200°C) .

Advanced Research Questions

Q. How can computational chemistry tools optimize the synthesis of this compound?

- Reaction Path Modeling : Use density functional theory (DFT) to simulate intermediates (e.g., acid chloride formation energetics) and identify rate-limiting steps.

- Solvent Optimization : COSMO-RS simulations predict solubility in solvents like acetonitrile or DMF, reducing trial-and-error experimentation.

- Machine Learning : Train models on existing reaction databases to recommend optimal conditions (temperature, catalyst loading) for higher yields.

Example: ICReDD’s quantum chemical workflows reduced reaction development time by 40% in analogous piperazine derivatives .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Cross-Validation : Combine 2D NMR (HSQC, HMBC) with X-ray crystallography to resolve ambiguous proton assignments (e.g., distinguishing piperazine conformers).

- Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to track nitrogen environments in complex mixtures.

- Statistical Analysis : Apply multivariate analysis (PCA or PLS) to correlate spectral outliers with synthetic variables (e.g., pH during salt formation).

Case Study: Contradictory NOESY signals in a related dihydrochloride salt were resolved by crystallizing the compound and confirming intramolecular H-bonding .

Q. How can reaction parameters be optimized for scalable synthesis?

- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature (40–80°C), HCl concentration (2–4 M), and stirring rate (200–600 rpm).

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman probes to monitor reaction progression in real time.

- Reactor Design : Transition from batch to flow chemistry for improved heat/mass transfer. For example, microreactors reduced byproduct formation by 25% in similar dihydrochloride syntheses .

Q. What methodologies address stability challenges in aqueous formulations of this compound?

- Lyophilization : Freeze-drying with cryoprotectants (trehalose or mannitol) enhances shelf life.

- pH Control : Buffer solutions (pH 4–5) minimize hydrolysis of the dihydrochloride salt.

- Accelerated Stability Testing : Conduct Arrhenius studies (25–60°C) to predict degradation kinetics and identify excipients (e.g., cyclodextrins) for stabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.